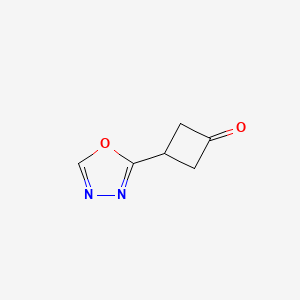

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one

Description

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one is a hybrid heterocyclic compound featuring a strained cyclobutanone ring fused to a 1,3,4-oxadiazole moiety. The cyclobutanone core introduces significant ring strain and polarity due to its four-membered ketone structure, while the 1,3,4-oxadiazole group contributes aromaticity, electron-deficient character, and metabolic stability. This combination renders the compound a promising candidate for pharmaceutical and materials science applications, particularly in kinase inhibition and as a bioisostere for carboxylic acids .

Synthetically, the compound is likely prepared via cycloaddition or functionalization strategies. For instance, analogous methods for oxadiazole-containing indoles involve chloromethyl-substituted intermediates for further derivatization (e.g., nucleophilic substitution or cross-coupling reactions) . However, specific synthetic protocols for the cyclobutanone variant remain underreported, suggesting opportunities for novel methodology development.

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-8-7-3-10-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVBOIAGJKAWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of acylhydrazides and carbon disulfide under basic conditions, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized cyclobutanones .

Scientific Research Applications

3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one involves its interaction with various molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, such as thymidylate synthase and topoisomerase II . The compound can also induce apoptosis by activating specific signaling pathways and arresting the cell cycle at certain phases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one , we compare it with structurally related compounds, focusing on core ring systems, substituent effects, and functional applications.

Table 1: Comparative Analysis of Oxadiazole-Containing Compounds

Structural and Electronic Differences

- Cyclobutanone Core vs. Indole/Benzene: The strained cyclobutanone ring enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reactions) absent in planar aromatic cores like indole or benzene. This strain also reduces thermal stability compared to indole derivatives, which exhibit robust aromatic stabilization .

- Oxadiazole Positioning: In the cyclobutanone derivative, the oxadiazole is directly conjugated to the ketone, creating a polarized electronic environment. By contrast, in 3-(1,3,4-oxadiazol-2-yl)-1H-indole, the oxadiazole is appended to an electron-rich indole system, favoring π-π stacking interactions critical for biological target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.